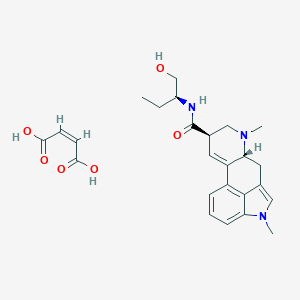

Méthysergide maléate

Vue d'ensemble

Description

Le chlorhydrate d’acébutolol est un antagoniste bêta-adrénergique cardio sélectif, couramment utilisé dans le traitement de l’hypertension et des arythmies. Il est connu pour sa capacité à bloquer les récepteurs bêta-1 du cœur, ce qui contribue à réduire la fréquence cardiaque et la tension artérielle .

Applications De Recherche Scientifique

Acebutolol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its effects on beta-adrenergic receptors.

Medicine: Used in clinical trials for hypertension and arrhythmias.

Industry: Employed in the development of new beta-blockers .

Mécanisme D'action

Le chlorhydrate d’acébutolol agit en bloquant sélectivement les récepteurs bêta-1 du cœur. Cette action réduit les effets des catécholamines, conduisant à une diminution de la fréquence cardiaque et de la tension artérielle. Le médicament présente également une activité sympathomimétique intrinsèque légère, ce qui signifie qu’il peut stimuler légèrement les récepteurs bêta tout en les bloquant .

Analyse Biochimique

Biochemical Properties

Methysergide maleate acts as a serotonin antagonist on the central nervous system (CNS), directly stimulating the smooth muscle leading to vasoconstriction . It interacts with various enzymes, proteins, and other biomolecules, particularly those involved in the serotonin pathway .

Cellular Effects

Methysergide maleate has been shown, both in vitro and in vivo, to inhibit or block the effects of serotonin, a substance which may be involved in the mechanism of vascular headaches . It influences cell function by antagonizing the effects of serotonin in blood vessels and gastrointestinal smooth muscle .

Molecular Mechanism

The mechanism of action of Methysergide maleate involves its role as a serotonin antagonist. It acts on the central nervous system (CNS), directly stimulating the smooth muscle leading to vasoconstriction . Some alpha-adrenergic blocking activity has also been reported .

Metabolic Pathways

Methysergide maleate is involved in the serotonin pathway, where it acts as an antagonist . It interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its role as a serotonin antagonist, it is likely that it interacts with transporters or binding proteins involved in the serotonin pathway .

Subcellular Localization

Given its role in the serotonin pathway, it is likely that it is localized to areas of the cell where this pathway is active .

Méthodes De Préparation

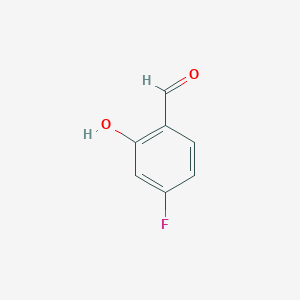

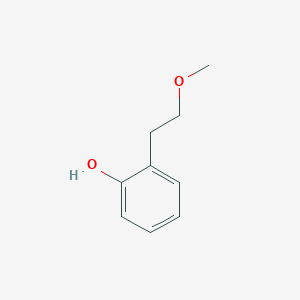

Voies de synthèse et conditions de réaction

Le chlorhydrate d’acébutolol est synthétisé par un procédé en plusieurs étapes. Les étapes clés impliquent la réaction du 3-acétyl-4-hydroxyphénylbutanamide avec l’isopropylamine pour former l’intermédiaire, qui est ensuite réagi avec l’épichlorhydrine pour donner l’acébutolol. Le produit final est obtenu en traitant l’acébutolol par de l’acide chlorhydrique pour former le chlorhydrate d’acébutolol .

Méthodes de production industrielle

Dans les environnements industriels, la production de chlorhydrate d’acébutolol implique des voies de synthèse similaires mais à plus grande échelle. Le procédé est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d’acébutolol subit diverses réactions chimiques, notamment :

Oxydation : L’acébutolol peut être oxydé pour former sa cétone correspondante.

Réduction : La réduction de l’acébutolol peut donner des amines secondaires.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe hydroxyle

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des nucléophiles comme l’azoture de sodium peuvent être utilisés pour des réactions de substitution

Principaux produits formés

Oxydation : Formation de cétones.

Réduction : Formation d’amines secondaires.

Substitution : Formation de dérivés azido

Applications de la recherche scientifique

Le chlorhydrate d’acébutolol a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique.

Biologie : Étudié pour ses effets sur les récepteurs bêta-adrénergiques.

Médecine : Utilisé dans les essais cliniques pour l’hypertension et les arythmies.

Industrie : Employé dans le développement de nouveaux bêta-bloqueurs .

Comparaison Avec Des Composés Similaires

Composés similaires

Propranolol : Un bêta-bloqueur non sélectif avec des effets plus marqués sur les récepteurs bronchiques.

Atenolol : Un autre bêta-bloqueur cardio sélectif, mais avec une demi-vie plus longue.

Métoprolol : Similaire à l’acébutolol, mais avec des propriétés pharmacocinétiques différentes

Unicité du chlorhydrate d’acébutolol

Le chlorhydrate d’acébutolol est unique en raison de son activité sympathomimétique intrinsèque, qui offre un équilibre entre le blocage bêta et la stimulation bêta légère. Ceci le rend adapté aux patients susceptibles de présenter des effets indésirables d’autres bêta-bloqueurs .

Propriétés

IUPAC Name |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYXFDXUMVEZKS-ZVFOLQIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017106 | |

| Record name | Methysergide hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-49-7 | |

| Record name | Methysergide maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methysergide maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methysergide maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methysergide hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYSERGIDE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

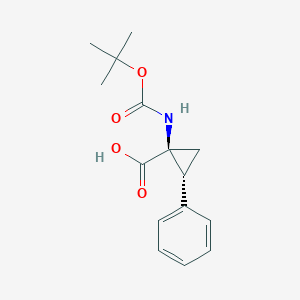

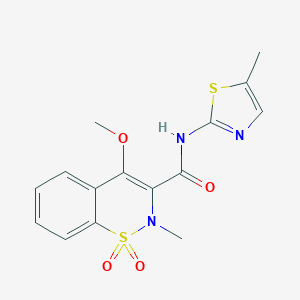

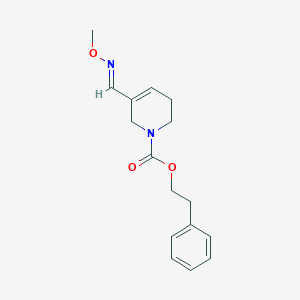

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of methysergide maleate?

A1: Methysergide maleate acts as a serotonin (5-hydroxytryptamine, 5-HT) receptor antagonist, primarily targeting the 5-HT2 receptor subtype. [] This means it blocks the action of serotonin at these receptors, preventing serotonin-mediated effects. []

Q2: How does serotonin receptor antagonism relate to migraine headaches?

A2: While the exact cause of migraines remains unclear, research suggests a connection between serotonin levels and the onset of migraine attacks. Methysergide maleate's ability to block serotonin receptors is thought to contribute to its prophylactic effect against migraines. [, ]

Q3: Does methysergide maleate interact with other neurotransmitter systems?

A3: Research indicates that methysergide maleate can interact with other neurotransmitter systems, including the dopaminergic system. For example, it has been shown to block dopamine-induced inhibition of insulin release from the pancreas in vitro. [] It can also antagonize glutamate excitation of brain stem neurons. []

Q4: Does methysergide maleate affect insulin secretion?

A4: Studies show that methysergide maleate can potentiate both glucose-stimulated and tolbutamide-stimulated insulin secretion. [, , ] This suggests a potential role of endogenous serotonin or other indoleamines in regulating insulin release. []

Q5: What clinical conditions have been investigated for methysergide maleate treatment?

A5: Primarily, methysergide maleate has been studied for its efficacy in preventing migraine and cluster headaches. [, , ] It has also been explored for potential use in conditions like erythermalgia. []

Q6: Is methysergide maleate effective in treating acute migraine attacks?

A6: Research suggests that methysergide maleate is not effective for treating acute migraine attacks. Its primary benefit lies in its prophylactic use, reducing the frequency and severity of future attacks. []

Q7: Has methysergide maleate been studied for its effects on the reproductive system?

A7: Yes, animal studies have investigated the effects of methysergide maleate on reproductive hormone levels and testicular morphology in rats. Results indicate potential disruptions in the hypothalamic-pituitary-gonadal axis. []

Q8: What are some of the known side effects of methysergide maleate?

A8: Methysergide maleate has been associated with a range of side effects, some of which can be serious. These include nausea, dizziness, gastrointestinal issues, skin rashes, and vascular complications. [, , , ]

Q9: Can methysergide maleate cause vascular complications?

A9: Several studies report cases of vascular complications associated with methysergide maleate use, including ischemia of limbs, abdominal angina, and mesenteric artery stenosis. [, , , , , , ] The mechanism behind these effects likely involves vasoconstriction and potential fibrotic changes in blood vessels. [, ]

Q10: Does methysergide maleate pose a risk of retroperitoneal fibrosis?

A10: Yes, retroperitoneal fibrosis is a serious and potentially life-threatening side effect associated with methysergide maleate. [, , ] This condition involves the development of fibrous tissue in the retroperitoneal space, which can compress and obstruct surrounding structures like the ureters. []

Q11: How is methysergide maleate metabolized in the body?

A11: While the precise metabolic pathways of methysergide maleate haven't been fully elucidated in the provided abstracts, research indicates that it can influence serotonin metabolism in the rat brain. [] Further investigation is needed to completely understand its pharmacokinetic profile.

Q12: What analytical techniques are used to study methysergide maleate?

A12: Various analytical techniques have been employed to study methysergide maleate, including spectrophotometry, chromatography, and ELISA for quantifying the drug and its effects on different systems. [, , ]

Q13: Have animal models been used to study methysergide maleate?

A13: Yes, animal models, particularly rodents, have been instrumental in investigating the effects of methysergide maleate on various physiological systems, including the central nervous system, cardiovascular system, and reproductive system. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)

![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)

![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)

![(1S,3aS,7S,11aS)-11a-methyl-1H,2H,3H,3aH,6H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B130114.png)